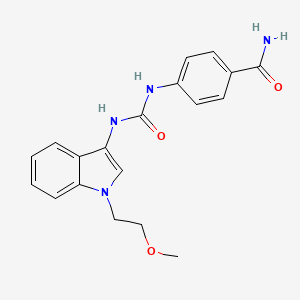

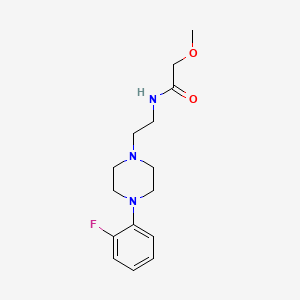

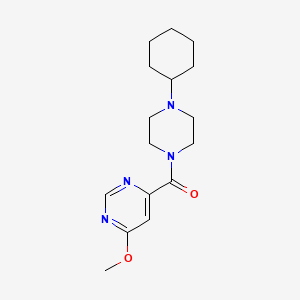

6-氨基-1-(3-氯苯基)嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Conformation and Reactivity Analysis

The molecular conformation and reactivity of pyrimidine derivatives are of significant interest due to their potential as bioactive agents. A study on 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione revealed insights into its vibrational spectra, molecular dynamics, and docking studies . The vibrational wavenumbers were computed and correlated with experimental data, confirming the molecular geometry. The molecule's reactivity was explored through various analyses, including Natural Bond Orbital (NBO) analysis and Fukui functions, which identified potential sites for electrophilic attack. The molecule's stability and degradation properties were also investigated, providing a comprehensive understanding of its reactivity and potential as a precursor to bioactive compounds .

Synthesis Analysis

The synthesis of pyrimidine derivatives can lead to various bioactive compounds. One study described the reactions of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones with α-amino acid derivatives . The reactions yielded azomethine ylides and pyrimido[4,5-b]azepine derivatives, depending on the substituents of the amino acid derivatives used. This study highlights the versatility of pyrimidine derivatives in synthesizing a range of compounds with potential biological activity .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for understanding their properties and interactions. For instance, the crystal structure of 2-amino-3-cyano-4-(3,4-dichlorophenyl)-5-oxo-1,4,5,6-tetrahydro-4H-pyrano[2,3-d]pyrimidine was determined using X-ray crystallography . The study found that the compound formed unclassical hydrogen bonds, which are essential for the stability of the crystal structure. These findings contribute to the knowledge of hydrogen bonding patterns in pyrimidine derivatives and their implications for molecular interactions .

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can lead to the formation of various structures and complexes. For example, the title compound 6-amino-5,5-diisopropyl-5H-pyrimidine-2,4-dione hemihydrate forms a one-dimensional hydrogen-bonded chain in its crystal structure . These chains are cross-linked by hydrogen bonds, demonstrating the compound's ability to participate in complex bonding interactions. Such studies are essential for designing new compounds with desired properties and for understanding the behavior of pyrimidine derivatives in different environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and bonding interactions. The studies mentioned provide valuable data on the vibrational spectra, molecular geometry, reactivity, and crystal structure of these compounds . This information is crucial for predicting the behavior of pyrimidine derivatives in various chemical contexts and for their application in the development of new pharmaceuticals and materials.

科学研究应用

合成和构建

- 6-氨基-1-(3-氯苯基)嘧啶-2,4(1H,3H)-二酮用于合成取代的嘧啶并[4,5-d]嘧啶酮,其中涉及与初级芳香族或杂环胺和甲醛或芳香醛的反应(Hamama et al., 2012)。

- 它还用于一种三组分、一锅法和高效的合成新的嘧啶并[4,5-d]嘧啶-2,4-二酮衍生物的过程(Bazgir et al., 2008)。

杂芳化和抗菌活性

- 该化合物参与杂芳化过程,以获得新型的三唑并[1,5-c]嘧啶和嘧啶并[1,6-b]-[1,2,4]三嗪衍生物,其中一些已经进行了抗菌活性测试(El-Agrody et al., 2001)。

有机化学反应

- 在有机化学中,它与1,3-二酮反应,导致嘧啶并[4',5':3,4]吡咯[1,2-b]吡啶二酮衍生物的形成,这表明了初始状态的吡咯环中富含丰富的π-电子结构(Tsupak et al., 2003)。

绿色合成方法

- 通过使用该化合物进行多米诺Knoevenagel缩合-迈克尔加成-环化的选择性合成二氢呋喃并[2,3-d]嘧啶的绿色方法已经得到研究(Ahadi等,2014)。

体外研究

- 它用于通过分子内烯反应合成嘧啶并[4,5-b]氮杂环庚烯,这在各种体外研究中具有潜在应用(Inazumi et al., 1994)。

尿酶抑制和药物发现

- 对6-氨基-1-(3-氯苯基)嘧啶-2,4(1H,3H)-二酮衍生物进行了尿酶抑制研究,展示了它们在药物发现中的潜力(Rauf et al., 2010)。

合成新化合物

- 它还在合成具有潜在应用于光学、非线性光学和药物发现的新化合物中发挥作用(Mohan et al., 2020)。

属性

IUPAC Name |

6-amino-1-(3-chlorophenyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-6-2-1-3-7(4-6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNXXVFAHIKVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=CC(=O)NC2=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-1-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2511931.png)

![2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide](/img/structure/B2511932.png)

![N-(cyanomethyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2511933.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2511940.png)

![1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B2511942.png)

![N-(3-acetylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2511943.png)